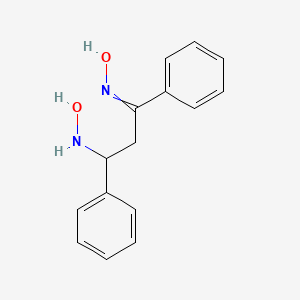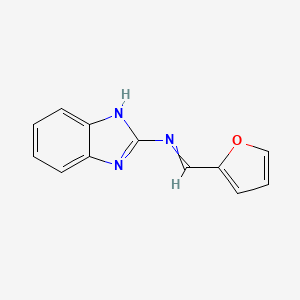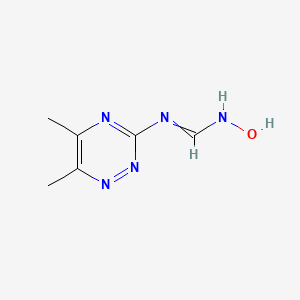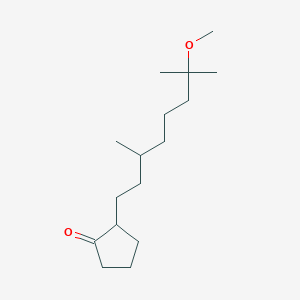![molecular formula C19H28N2O2 B14599773 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate CAS No. 60309-81-1](/img/structure/B14599773.png)
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a butylcarbamate group attached to a phenyl ring, which is further substituted with di(prop-2-en-1-yl)amino and dimethyl groups. The compound’s structure imparts specific chemical properties that make it valuable for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The di(prop-2-en-1-yl)amino group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor. The butylcarbamate group is then attached using carbamoylation reactions, often involving the use of isocyanates or carbamoyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl butylcarbamates .
Wissenschaftliche Forschungsanwendungen
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzyl(prop-2-en-1-yl)amine: Shares structural similarities but differs in the substitution pattern on the phenyl ring.
Dipropargylamine: Contains a similar di(prop-2-en-1-yl)amino group but lacks the butylcarbamate moiety.
Uniqueness
Its structure allows for versatile reactivity and interaction with various molecular targets, making it valuable for diverse research and industrial purposes .
Eigenschaften
CAS-Nummer |
60309-81-1 |
|---|---|
Molekularformel |
C19H28N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
[4-[bis(prop-2-enyl)amino]-3,5-dimethylphenyl] N-butylcarbamate |
InChI |
InChI=1S/C19H28N2O2/c1-6-9-10-20-19(22)23-17-13-15(4)18(16(5)14-17)21(11-7-2)12-8-3/h7-8,13-14H,2-3,6,9-12H2,1,4-5H3,(H,20,22) |
InChI-Schlüssel |
WKPZVCGUURENAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OC1=CC(=C(C(=C1)C)N(CC=C)CC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


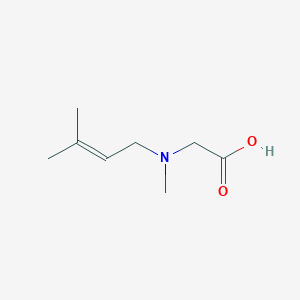
![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)
